3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine

Medicinal Chemistry Stereochemistry Chiral Resolution

3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine (CAS 405062-74-0) is a heterocyclic organic compound with molecular formula C13H16F3NO and molecular weight 259.27 g/mol, classified among phenoxyalkylpiperidine derivatives. It features a piperidine ring substituted at the 3-position with a meta-trifluoromethylphenoxy group via a methylene spacer.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
CAS No. 405062-74-0
Cat. No. B1438433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine
CAS405062-74-0
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)11-4-1-5-12(7-11)18-9-10-3-2-6-17-8-10/h1,4-5,7,10,17H,2-3,6,8-9H2
InChIKeyJOGHAZMIPHVCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine (CAS 405062-74-0): A 3-Substituted Piperidine Scaffold with Meta-Trifluoromethylphenoxy Functionality for Neuroscience & MedChem Applications


3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine (CAS 405062-74-0) is a heterocyclic organic compound with molecular formula C13H16F3NO and molecular weight 259.27 g/mol, classified among phenoxyalkylpiperidine derivatives [1]. It features a piperidine ring substituted at the 3-position with a meta-trifluoromethylphenoxy group via a methylene spacer. The molecule possesses one undefined stereocenter at the C3 position of the piperidine ring, existing as a racemic mixture in commercial preparations [1]. Its computed physicochemical profile (XLogP3-AA = 3.1, tPSA = 21.3 Ų, pKa ~10.0) satisfies Lipinski's Rule of Five, positioning it as a CNS-accessible building block [1]. The 3-trifluoromethylphenoxy motif is structurally related to the pharmacophore found in fluoxetine (Prozac), where the para-trifluoromethylphenoxy group is a critical determinant of serotonin transporter (SERT) potency and selectivity [2]. Commercially available at 95–97% purity from multiple suppliers, this compound serves primarily as a research intermediate and scaffold for medicinal chemistry optimization programs targeting neurological and psychiatric disorders .

Why 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine Cannot Be Interchanged with 4-Position or Para-CF3 Analogs: Structural Differentiation Drivers


Substitution of 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine with its closest regioisomeric or positional analogs is not scientifically interchangeable because the 3-position attachment on the piperidine ring, combined with the meta-substitution of the trifluoromethyl group on the phenoxy ring, generates a distinct stereoelectronic profile. In the broader phenoxyalkylpiperidine class, 4-substituted derivatives such as 4-[(aryl)(aryloxy)methyl]piperidines have demonstrated potent dual SERT/NET inhibition (Ki < 25 nM for select enantiomers), while the 3-substituted scaffold has been noted in the patent literature as a structurally distinct series with an additional chiral center that introduces diastereomeric complexity absent in 4-substituted analogs [1]. Furthermore, the meta-CF3 substitution on the phenoxy ring alters the electron density distribution and steric profile compared to para-CF3 isomers, which can differentially modulate receptor binding interactions, as evidenced by the critical role of trifluoromethyl positioning in fluoxetine-class SSRIs [2]. Procuring the incorrect regioisomer (e.g., 2- or 4-position attachment) or positional isomer (para-CF3) therefore risks invalidating SAR hypotheses and confounding biological assay results, particularly in neuroscience target campaigns where subtle changes in ligand geometry profoundly affect transporter and receptor subtype selectivity [3].

Quantitative Comparative Evidence for 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine: Regioisomeric, Physicochemical, and Pharmacophore-Level Differentiation


Regioisomeric Differentiation: 3-Position Piperidine Substitution Introduces Stereochemical Complexity Absent in 4-Position Analogs

The target compound bears the phenoxymethyl substituent at the 3-position of the piperidine ring, creating one undefined stereocenter and rendering the molecule chiral as a racemic mixture. By contrast, 4-substituted piperidine analogs such as 4-{[3-(trifluoromethyl)phenoxy]methyl}piperidine (CAS 1516938-12-7 as HCl salt) possess a plane of symmetry through the piperidine ring and are inherently achiral at the point of attachment, yielding a single stereochemical entity rather than a pair of enantiomers [1]. This structural distinction is explicitly noted in the patent literature: 3-substituted piperidines with aryloxy functionality 'result in an additional chiral centre' producing 'diastereomeric mixtures,' whereas 4-substituted compounds 'possess a single chiral centre' and are prepared as racemic mixtures and as pure enantiomers using distinct synthetic methodologies [1]. For medicinal chemistry programs requiring enantiomer-specific SAR, the 3-position scaffold provides the opportunity for chiral resolution and differential pharmacological profiling of each enantiomer—a capability not available with the symmetric 4-position scaffold [2].

Medicinal Chemistry Stereochemistry Chiral Resolution

Meta- vs. Para-Trifluoromethyl Substitution: Physicochemical Property Divergence and Predicted Impact on Receptor Engagement

The target compound features a meta-substituted trifluoromethyl group on the phenoxy ring (3-CF3), whereas the closely related analog 3-{[4-(trifluoromethyl)phenoxy]methyl}piperidine (CAS 405063-22-1) bears the CF3 group in the para position. Computed physicochemical properties from PubChem reveal measurable differences: the meta-CF3 isomer (target) has XLogP3-AA = 3.1 and tPSA = 21.3 Ų [1], while the para-CF3 isomer (CAS 405063-22-1) exhibits a computed LogP of approximately 3.41 and identical tPSA [2]. This ~0.3 log unit difference in lipophilicity arises from the distinct electronic environment of meta vs. para substitution and can influence membrane permeability, non-specific protein binding, and off-target promiscuity profiles [3]. In the fluoxetine pharmacophore class, the para-trifluoromethyl substituent is well-established as a critical determinant of SERT potency and selectivity [4]; the meta isomer presents a distinct electrostatic potential surface that may alter the binding mode at monoamine transporters and sigma receptors—a hypothesis supported by structure–affinity relationship (SAfiR) studies on phenoxyalkylpiperidines demonstrating that even subtle changes in substituent position modulate sigma-1 receptor Ki values [5].

Computational Chemistry Drug Design Lipophilicity

Trifluoromethyl Group Impact: Enhanced Lipophilicity and Metabolic Stability Relative to Non-Fluorinated Phenoxymethylpiperidine Analogs

The presence of the trifluoromethyl substituent on the phenoxy ring of the target compound confers a substantial increase in lipophilicity compared to the non-fluorinated baseline analog 3-(phenoxymethyl)piperidine (CAS 405059-85-0). The target compound (C13H16F3NO, MW 259.27) has a computed XLogP3-AA of 3.1 [1], whereas 3-(phenoxymethyl)piperidine (C12H17NO, MW 191.27) has an estimated LogP of approximately 1.8–2.0 based on its molecular structure (3 fewer carbon equivalents owing to absence of CF3) . The introduction of the -CF3 group increases molecular weight by 68 Da and adds approximately 1.0–1.3 log units of lipophilicity, which is consistent with the well-characterized effect of trifluoromethyl substitution on compound physicochemical properties [2]. Beyond lipophilicity, the electron-withdrawing nature of the -CF3 group enhances metabolic stability by reducing the susceptibility of the phenoxy ring to oxidative cytochrome P450 metabolism—a property extensively documented for fluoxetine and related trifluoromethylphenoxy-containing drugs, where the CF3 group is a key structural feature contributing to their prolonged half-life and oral bioavailability [3][4]. In contrast, the non-fluorinated 3-(phenoxymethyl)piperidine lacks this metabolic shield and is expected to undergo more rapid oxidative clearance.

Medicinal Chemistry ADME Fluorine Chemistry

Class-Level Pharmacological Plausibility: Phenoxyalkylpiperidine Scaffold with Demonstrated High-Affinity Sigma-1 Receptor and Monoamine Transporter Engagement

While no direct bioactivity data (Ki, IC50, EC50) have been publicly reported for 3-{[3-(trifluoromethyl)phenoxy]methyl}piperidine itself, compelling class-level evidence supports its potential as a ligand for sigma-1 receptors and/or monoamine transporters. A 2022 structure–affinity relationship study by Abatematteo et al. demonstrated that structurally related phenoxyalkylpiperidines achieve high-affinity sigma-1 receptor binding, with lead compound 1a exhibiting a 30-fold greater anti-amnesic effect than the reference sigma-1 agonist PRE-084 in vivo [1]. In the monoamine transporter space, Orjales et al. (2003) reported that racemic 4-[(aryl)(aryloxy)methyl]piperidine derivatives achieve SERT Ki values substantially lower than fluoxetine, with select enantiomers (e.g., compound (−)-15j, coded F-98214-TA) displaying dual SERT/NET inhibition at Ki = 1.9 nM and 13.5 nM, respectively [2]. The target compound shares the core phenoxyalkylpiperidine scaffold and meta-trifluoromethyl substitution pattern with high-affinity histamine H3 receptor ligands (e.g., 1-[2-(3-trifluoromethylphenoxy)ethyl]-4-piperidinopiperidine, Ki = 164 nM at human H3, BindingDB BDBM50247122) [3]. Additionally, binding data for 3-[(4-fluoro-phenyl)-(4-trifluoromethyl-phenoxy)-methyl]-piperidine (CHEMBL152914) confirm that 3-substituted piperidines bearing trifluoromethylphenoxy motifs can engage the serotonin transporter with measurable affinity (SERT Ki = 26.2 nM) [4]. These cross-compound data collectively support the pharmacological relevance of the target scaffold while underscoring that empirical IC50/Ki determination for this specific compound remains an unmet need.

Neuropharmacology Sigma-1 Receptor Monoamine Transporters

Commercial Availability and Purity Benchmarking: Supply Chain Differentiation Among Trifluoromethylphenoxymethylpiperidine Regioisomers

The target compound 3-{[3-(trifluoromethyl)phenoxy]methyl}piperidine (CAS 405062-74-0) is commercially available from multiple established suppliers at purities of 95–97%, with pricing and stock status indicating it is a regularly catalogued research chemical rather than a custom-synthesis-only item . By comparison, its 2-position regioisomer 2-{[3-(trifluoromethyl)phenoxy]methyl}piperidine (CAS 1019443-66-3) is also available at 95% minimum purity from similar vendors , while the 4-position regioisomer 4-{[3-(trifluoromethyl)phenoxy]methyl}piperidine is most commonly supplied as its hydrochloride salt (CAS 1516938-12-7) . The para-CF3 positional isomer 3-{[4-(trifluoromethyl)phenoxy]methyl}piperidine (CAS 405063-22-1) is less widely stocked as the free base and is more commonly catalogued as its HCl salt (CAS 1220037-57-9) . The target compound is available in sizes ranging from 500 mg to 5 g, with AK Scientific listing 1 g at $309 and 5 g at $880 (as of January 2026) , while Leyan offers 97% purity material . Importantly, no analytical certificate of analysis (CoA) or batch-specific purity data is publicly accessible, meaning purchasers must request CoA documentation directly from suppliers to verify lot-specific purity, residual solvent levels, and enantiomeric composition.

Chemical Procurement Supply Chain Quality Control

Best-Fit Application Scenarios for 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine in Drug Discovery & Chemical Biology


Enantiomer-Specific SAR Exploration of Monoamine Transporter Ligands

The 3-position substitution on the piperidine ring of the target compound creates a chiral center, enabling resolution into individual enantiomers for differential pharmacological profiling. This is directly relevant to programs exploring structure–activity relationships at serotonin (SERT) and norepinephrine (NET) transporters, where the Orjales et al. (2003) study demonstrated that individual enantiomers of 4-[(aryl)(aryloxy)methyl]piperidines can exhibit dramatically different Ki values (e.g., SERT Ki = 1.9 nM for (−)-15j) and NET/SERT selectivity ratios [1]. The 3-substituted scaffold offers an analogous but structurally distinct chiral environment for enantiomer-specific SAR, potentially yielding novel selectivity profiles inaccessible to 4-substituted scaffolds [2].

Sigma-1 Receptor Ligand Development Leveraging the Phenoxyalkylpiperidine Pharmacophore

Phenoxyalkylpiperidines have been validated as high-affinity sigma-1 receptor ligands with potent anti-amnesic and neuroprotective effects, as demonstrated by Abatematteo et al. (2022), where lead compounds exhibited sigma-1 agonism with striking in vivo efficacy (30-fold higher than reference agonist PRE-084) [3]. The target compound, bearing the meta-trifluoromethylphenoxy motif, represents a novel entry point into this pharmacophore space. Its procurement enables the exploration of how meta- vs. para-CF3 substitution and 3- vs. 4-position piperidine attachment affect sigma-1/sigma-2 selectivity and functional agonist/antagonist bias—parameters critical for neurodegenerative disease and pain programs [3].

Fragment-Based or Scaffold-Hopping Library Design for CNS Drug Discovery

With a computed XLogP3-AA of 3.1, tPSA of 21.3 Ų, molecular weight of 259.27, and only one hydrogen bond donor, the target compound resides within favorable CNS drug-like chemical space (Lipinski and CNS MPO compliance) [4]. Its free secondary amine on the piperidine ring provides a convenient synthetic handle for rapid derivatization (amide coupling, reductive amination, sulfonamide formation), making it a versatile core scaffold for parallel library synthesis in CNS-oriented medicinal chemistry programs. The meta-CF3 group further enhances metabolic stability potential relative to non-fluorinated analogs, a key consideration for hit-to-lead progression [5].

Histamine H3 Receptor Pharmacological Tool Compound Development

Compounds bearing the 3-trifluoromethylphenoxy motif tethered to a piperidine core via an alkyl linker have demonstrated measurable affinity at the human histamine H3 receptor (e.g., Ki = 164 nM for 1-[2-(3-trifluoromethylphenoxy)ethyl]-4-piperidinopiperidine, BindingDB BDBM50247122) [6]. The target compound's methylene spacer and free piperidine NH offer a structurally simplified scaffold compared to the bis-piperidine H3 ligands, potentially enabling the development of tool compounds for studying H3 receptor pharmacology in sleep-wake regulation, cognition, and pain—areas where dual H3/sigma-1 ligands are emerging as a promising therapeutic strategy [7].

Quote Request

Request a Quote for 3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.